molecular formula C9H12N4OS B6951953 N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine

Cat. No.: B6951953
M. Wt: 224.29 g/mol
InChI Key: BPTVOYOQEQUBDV-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-7-3-8(11-14-7)4-13(2)5-9-6-15-12-10-9/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTVOYOQEQUBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: Starting with a suitable precursor, such as a 1,3-dicarbonyl compound, the oxazole ring can be formed through cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting a suitable thiourea derivative with a halogenated compound, followed by cyclization.

    Methylation and Coupling: The final steps involve methylation of the amine group and coupling of the oxazole and thiadiazole rings through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or sulfoxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the oxazole or thiadiazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.

    N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)propanamine: Similar structure but with a propanamine group.

Uniqueness

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-(thiadiazol-4-ylmethyl)methanamine is unique due to its specific combination of oxazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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